molecular formula C6H3Br2NO B6322927 3,6-Dibromopicolinaldehyde CAS No. 1215183-85-9

3,6-Dibromopicolinaldehyde

Cat. No.: B6322927
CAS No.: 1215183-85-9
M. Wt: 264.90 g/mol
InChI Key: WGCZLYPDOYEWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromopicolinaldehyde can be synthesized through a multi-step process involving the bromination of picolinaldehyde. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: 3,6-Dibromopicolinic acid.

    Reduction: 3,6-Dibromopicolinyl alcohol.

Scientific Research Applications

3,6-Dibromopicolinaldehyde is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromopicolinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The bromine atoms enhance its reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

  • 3,5-Dibromopicolinaldehyde
  • 2,6-Dibromopicolinaldehyde
  • 3,6-Dichloropicolinaldehyde

Comparison: 3,6-Dibromopicolinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications and research studies .

Properties

IUPAC Name

3,6-dibromopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCZLYPDOYEWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of silver nitrate (8.5 g, 50 mmol) in water (26 mL) was added dropwise to a solution of compound 84 (8.17 g, 20 mmol) in refluxing EtOH (100 mL). The mixture was stirred at 80° C. for 5 hours. After the mixture was cooled to room temperature, it was diluted with water (100 mL), extracted with EtOAc (3×), dried over Na2SO4, filtered and concentrated under reduced pressure. The product was obtained after silica gel chromatography eluting with 0-40% EtOAc in hexane (2.85 g, 51% over two steps).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.17 g
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three
Quantity
8.5 g
Type
catalyst
Reaction Step Three

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